molecular formula C22H16N2 B14652507 Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- CAS No. 50559-66-5

Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-

Cat. No.: B14652507
CAS No.: 50559-66-5
M. Wt: 308.4 g/mol
InChI Key: VCVCGQSZIBMEKU-UHFFFAOYSA-N
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Description

Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- is a complex organic compound that features a unique structure combining pyridine rings with a cyclopropane-fused naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia .

Industrial Production Methods

Industrial production of pyridine derivatives often involves the reaction of acrolein and ammonia or the oxidation of picoline . These methods are scalable and provide high yields, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved often include inhibition of specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and cyclopropane-fused naphthalenes . These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

What sets Pyridine, 3,3’-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis- apart is its unique combination of a pyridine ring with a cyclopropane-fused naphthalene core.

Properties

CAS No.

50559-66-5

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-pyridin-3-yl-4-pentacyclo[6.4.0.02,5.03,7.04,6]dodeca-1(12),8,10-trienyl)pyridine

InChI

InChI=1S/C22H16N2/c1-2-8-16-15(7-1)17-19-20-18(16)21(17,13-5-3-9-23-11-13)22(19,20)14-6-4-10-24-12-14/h1-12,17-20H

InChI Key

VCVCGQSZIBMEKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C5C4(C3(C5C2=C1)C6=CN=CC=C6)C7=CN=CC=C7

Origin of Product

United States

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